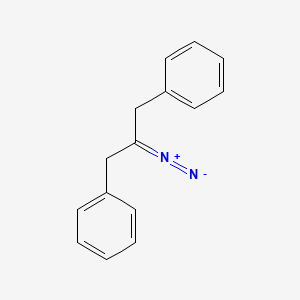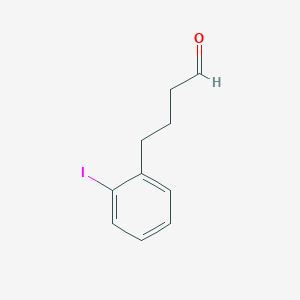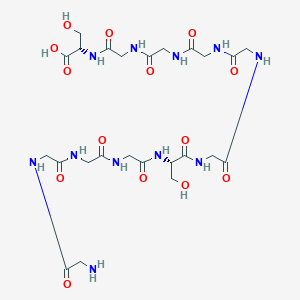
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine and serine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the original peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with modified properties.
Scientific Research Applications
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-serine: A simpler peptide with fewer glycine residues.
Glycylglycyl-L-serine: Contains two glycine residues and one serine residue.
Glycylglycylglycyl-L-serine: Contains three glycine residues and one serine residue.
Uniqueness
Glycylglycylglycylglycyl-L-serylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended sequence of glycine and serine residues, which may confer specific structural and functional properties not found in shorter peptides.
Properties
CAS No. |
181701-44-0 |
|---|---|
Molecular Formula |
C24H39N11O14 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H39N11O14/c25-1-14(38)26-2-15(39)27-5-18(42)31-8-21(45)34-12(10-36)23(47)33-7-20(44)30-4-17(41)28-3-16(40)29-6-19(43)32-9-22(46)35-13(11-37)24(48)49/h12-13,36-37H,1-11,25H2,(H,26,38)(H,27,39)(H,28,41)(H,29,40)(H,30,44)(H,31,42)(H,32,43)(H,33,47)(H,34,45)(H,35,46)(H,48,49)/t12-,13-/m0/s1 |
InChI Key |
TWPMVYGGEODHEW-STQMWFEESA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


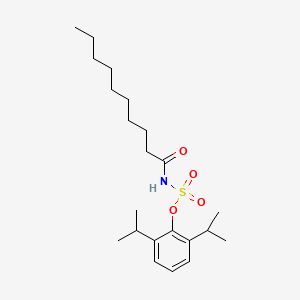
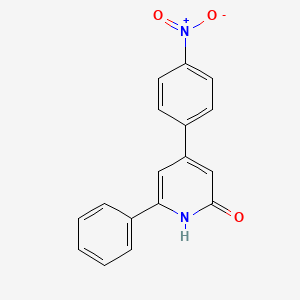
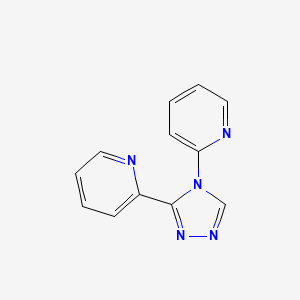
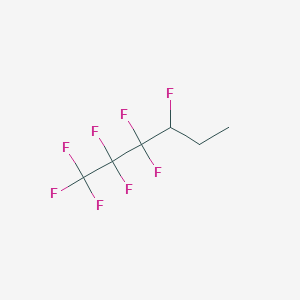
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
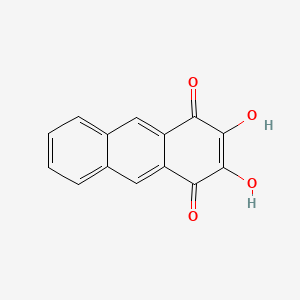
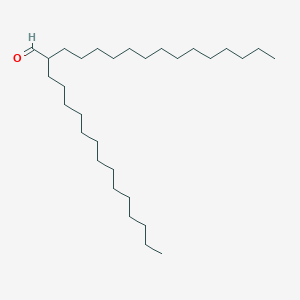
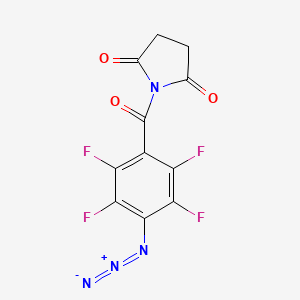
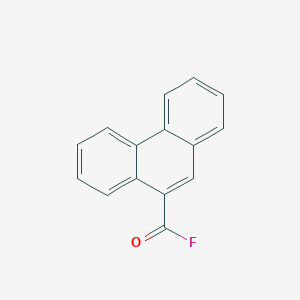
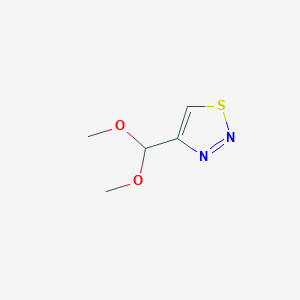
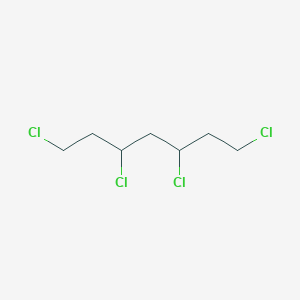
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
